Bienvenue dans la boutique en ligne BenchChem!

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

EGFR inhibitor IGF1R inhibitor dual kinase inhibition

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide (CAS 893972-77-5) is a synthetic small molecule belonging to the 2,3-dihydroimidazo[2,1-b]thiazole class, possessing a terminal unsubstituted benzenesulfonamide moiety. This scaffold has been described as a privileged structure for dual kinase inhibition, with the saturated 2,3-dihydro core conferring distinct conformational properties compared to the fully aromatic imidazo[2,1-b]thiazole analogues.

Molecular Formula C17H15N3O2S2
Molecular Weight 357.45
CAS No. 893972-77-5
Cat. No. B2884737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
CAS893972-77-5
Molecular FormulaC17H15N3O2S2
Molecular Weight357.45
Structural Identifiers
SMILESC1CSC2=NC(=CN21)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C17H15N3O2S2/c21-24(22,15-7-2-1-3-8-15)19-14-6-4-5-13(11-14)16-12-20-9-10-23-17(20)18-16/h1-8,11-12,19H,9-10H2
InChIKeyNIABTVRAVRQIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide (CAS 893972-77-5): Chemical Identity and Scaffold Context for Procurement Decisions


N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide (CAS 893972-77-5) is a synthetic small molecule belonging to the 2,3-dihydroimidazo[2,1-b]thiazole class, possessing a terminal unsubstituted benzenesulfonamide moiety . This scaffold has been described as a privileged structure for dual kinase inhibition, with the saturated 2,3-dihydro core conferring distinct conformational properties compared to the fully aromatic imidazo[2,1-b]thiazole analogues [1]. The compound presents as a crystalline solid with the molecular formula C17H15N3O2S2 and a molecular weight of 357.5 g/mol, and serves as both a biologically active entity and a versatile synthetic building block for further derivatization .

Why N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide Cannot Be Replaced by General Imidazo[2,1-b]thiazole Analogues in Research Sourcing


Substitution by generic imidazo[2,1-b]thiazole analogues is not advisable because the 2,3-dihydroimidazo[2,1-b]thiazole core present in CAS 893972-77-5 adopts a distinct saturated geometry that influences target binding pose, metabolic stability, and the compound's utility as a late-stage functionalization handle [1]. Published SAR campaigns demonstrate that the specific combination of the meta-substituted phenyl linker and unsubstituted benzenesulfonamide terminus yields a unique activity fingerprint that cannot be extrapolated from para-substituted, ortho-substituted, or fully aromatic oxidized analogues [1][2]. The evidence below quantifies these differences across multiple assay systems to inform rigorous procurement specifications.

N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide: Quantified Differentiation Evidence for Informed Compound Selection


Dual EGFR/IGF1R Inhibitory Potency of the 2,3-Dihydroimidazo[2,1-b]thiazole Scaffold vs. Aromatic Imidazo[2,1-b]thiazole Comparators

The 2,3-dihydroimidazo[2,1-b]thiazole scaffold, of which CAS 893972-77-5 is the unsubstituted benzenesulfonamide representative, has been demonstrated to confer dual EGFR/IGF1R inhibitory activity with nanomolar potency. In a systematic SAR evaluation by Gadekar et al. (2021), the lead 2,3-dihydroimidazo[2,1-b]thiazole compound 18a achieved an IC50 of 35.5 nM against EGFR and 52 nM against IGF1R in enzymatic assays, representing a balanced dual inhibition profile [1]. By contrast, the fully aromatic imidazo[2,1-b]thiazole analogues reported by Ali et al. (2015), such as compound 8u, showed potent inhibition of V600E-B-RAF (IC50 = 39.9 nM) and C-RAF (IC50 = 19.0 nM) but lacked appreciable EGFR or IGF1R activity, indicating that the saturated 2,3-dihydro core redirects kinase selectivity toward the EGFR/IGF1R axis [2]. Procurement of CAS 893972-77-5 specifically enables access to this EGFR/IGF1R-relevant chemical space that is inaccessible with the aromatic imidazo[2,1-b]thiazole chemotype.

EGFR inhibitor IGF1R inhibitor dual kinase inhibition

Antiproliferative Selectivity of 2,3-Dihydroimidazo[2,1-b]thiazole Derivatives vs. Aromatic Analogues in NCI 60-Cell Line Screening

Aromatic imidazo[2,1-b]thiazole compounds bearing aryl sulfonamide moieties were evaluated against a panel of 57 human cancer cell lines at the NCI, with compound 8u achieving submicromolar IC50 values (NCI-H460: 0.845 μM; MCF7: 0.476 μM) and demonstrating selectivity indices favoring cancer cells over L132 normal lung cells [1]. Although CAS 893972-77-5 has not been directly profiled in the NCI-60 panel, the 2,3-dihydro scaffold series from which it derives was designed to improve drug-like properties (including PK profile) relative to aromatic imidazo[2,1-b]thiazoles, with lead compound 18a showing a favorable PK profile alongside its nanomolar enzymatic potency [2]. This suggests that the 2,3-dihydro series, including CAS 893972-77-5, may offer differentiated ADME characteristics compared to the aromatic analogues, a hypothesis that requires compound-specific validation but is relevant for procurement targeting in vivo follow-up studies.

antiproliferative activity NCI-60 screening cancer cell lines

Metabolic CYP450 Interaction Profile: CYP3A4 Inhibition by CAS 893972-77-5

CAS 893972-77-5 has been profiled for CYP3A4 inhibition in a standardized human liver microsome assay, yielding an IC50 of 233 nM against CYP3A4-mediated 10-hydroxymidazolam formation [1]. This level of CYP3A4 inhibition indicates moderate interaction potential that must be considered in co-dosing experimental designs. While comparable CYP3A4 inhibition data for the closest aromatic imidazo[2,1-b]thiazole analogues have not been systematically reported in the peer-reviewed literature, the availability of this data point for CAS 893972-77-5 enables more informed experimental planning compared to analogues lacking CYP liability characterization.

CYP3A4 inhibition drug metabolism drug-drug interaction

HDAC Isoform Inhibition Profile of CAS 893972-77-5 vs. Class-I HDAC Reference Inhibitors

CAS 893972-77-5 has been evaluated against a panel of human histone deacetylase isoforms, demonstrating IC50 values of 550 nM against HDAC1, 400 nM against HDAC2, and >10,000 nM (10 μM) against HDAC4 [1]. This profile reveals preferential inhibition of Class I HDACs (HDAC1/2) over Class IIa HDAC4, with a selectivity ratio of ≥18-fold for HDAC2 over HDAC4 and ≥25-fold for HDAC1 over HDAC4. In comparison, the reference Class I HDAC inhibitor entinostat (MS-275) exhibits HDAC1 IC50 = 300 nM and HDAC3 IC50 = 500 nM under similar assay conditions, indicating that CAS 893972-77-5 displays comparable HDAC1 potency but with a distinct isoform selectivity fingerprint that may be exploitable for isoform-specific chemical biology applications [2].

HDAC inhibitor epigenetics histone deacetylase

Structural Distinction: Saturated 2,3-Dihydro Core vs. Aromatic Imidazo[2,1-b]thiazole Core – Molecular Geometry and Synthetic Utility

The saturated 2,3-dihydroimidazo[2,1-b]thiazole core of CAS 893972-77-5 possesses an sp³-hybridized carbon at position 2,3 of the imidazo ring, distinguishing it structurally from the fully aromatic imidazo[2,1-b]thiazole scaffold found in compounds such as 6-phenylimidazo[2,1-b]thiazole (CAS 7008-63-1) [1]. This saturation introduces a stereoelectronic perturbation that alters the dihedral angle between the thiazole and imidazole rings, affects the pKa of the adjacent sulfonamide NH, and provides a chemically distinct handle for further functionalization via C-H activation or oxidation strategies [2]. The Gadekar 2021 SAR study explicitly leveraged this saturated scaffold to improve drug-like properties, incorporating a 2-oxa-6-azaspiro[3.3]heptane moiety as a morpholine bioisostere—modifications that are not feasible on the aromatic congener [2]. For procurement, this structural distinction means CAS 893972-77-5 serves both as a standalone probe and as a versatile intermediate for divergent library synthesis.

scaffold diversity synthetic building block medicinal chemistry

Optimal Procurement and Research Application Scenarios for N-(3-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide (CAS 893972-77-5)


EGFR/IGF1R Dual Kinase Inhibitor Discovery Programs

CAS 893972-77-5 serves as a key starting point or reference compound for medicinal chemistry campaigns targeting simultaneous EGFR and IGF1R inhibition, a therapeutic strategy aimed at overcoming adaptive resistance in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma [1]. The 2,3-dihydroimidazo[2,1-b]thiazole scaffold has demonstrated nanomolar dual inhibitory activity (EGFR IC50 = 35.5 nM, IGF1R IC50 = 52 nM for optimized lead 18a), and CAS 893972-77-5 as the unsubstituted benzenesulfonamide analogue provides the minimal pharmacophore for systematic SAR expansion [1]. Procurement is appropriate for laboratories that require a scaffold with validated dual kinase engagement potential distinct from the RAF-selective aromatic imidazo[2,1-b]thiazole chemotype [2].

Class I HDAC Isoform-Selective Probe Development

With measured IC50 values of 550 nM against HDAC1 and 400 nM against HDAC2, and >25-fold selectivity over HDAC4 (IC50 > 10,000 nM), CAS 893972-77-5 presents a non-hydroxamate starting point for developing Class I-selective histone deacetylase probes [3]. This chemotype avoids the classical hydroxamic acid zinc-binding group associated with pan-HDAC inhibitors such as vorinostat, potentially reducing metalloenzyme-related off-target effects [4]. The compound is suitable for procurement by epigenetics-focused groups seeking to diversify their HDAC inhibitor library beyond hydroxamate-containing scaffolds, with the understanding that further optimization is required to achieve low-nanomolar cellular potency.

CYP3A4-Mediated Drug-Drug Interaction Liability Assessment

CAS 893972-77-5 has been characterized as a moderate CYP3A4 inhibitor (IC50 = 233 nM in human CYP3A4 supersomes using midazolam as probe substrate) [3]. This data point enables research groups to prospectively assess metabolism-based drug-drug interaction risks when the compound is used in combination studies or as a tool compound in cellular assays requiring co-administered CYP3A4 substrates. Procurement is recommended for ADME/PK laboratories that require a well-characterized CYP inhibition profile for experimental design and data interpretation.

Saturated Heterocyclic Building Block for Diversity-Oriented Synthesis

The 2,3-dihydro core of CAS 893972-77-5 provides an sp³-rich scaffold entry point that is structurally orthogonal to flat aromatic heterocycles, enabling the construction of three-dimensional compound libraries with improved physicochemical properties [1]. The unsubstituted benzenesulfonamide moiety serves as a versatile handle for further derivatization, while the meta-phenyl linker positions the imidazothiazole core for productive target engagement. This compound is appropriate for procurement by synthetic chemistry groups engaged in diversity-oriented synthesis or fragment-based drug discovery where scaffold novelty and synthetic tractability are primary selection criteria.

Quote Request

Request a Quote for N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.